1,1-Diethoxycyclohexane
Overview
Description
1,1-Diethoxycyclohexane is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. The compound is related to cyclohexane, a six-membered carbon ring, with two ethoxy groups attached to the same carbon atom.
Synthesis Analysis
The synthesis of 1,1-diethoxycyclohexane and related compounds has been explored through different methods. For instance, 1-methoxycyclohexene, a related compound, was prepared from cyclohexanone by reaction with dimethyl orthoformate, followed by cleavage using BPO4 as a catalyst, which could imply a similar synthetic route for 1,1-diethoxycyclohexane . Additionally, the synthesis of diethyl 2-aryl-4-hydroxy-4-methyl-6-(thio)semicarbazonocyclohexane-1,3-dicarboxylates, which share structural similarities with 1,1-diethoxycyclohexane, was achieved and analyzed using NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of 1,1-diethoxycyclohexane can be inferred from studies on related compounds. For example, the molecular and crystalline structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate was determined by X-ray analysis . This provides insights into the stereochemistry and conformational preferences of cyclohexane derivatives.
Chemical Reactions Analysis
1,1-Diethoxycyclohexane undergoes various chemical reactions. The [2 + 2]-photocycloaddition of 1,1-diethoxyethylene to chiral polyfunctional 2-cyclohexenones leads to the production of constrained alpha-amino acids, demonstrating the reactivity of diethoxy-substituted cyclohexane derivatives under photochemical conditions . The gas-phase thermal elimination of 1,1-diethoxycyclohexane yields 1-ethoxycyclohexene and ethanol, following a first-order rate law and proceeding through a concerted nonsynchronous four-membered cyclic transition state .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1-diethoxycyclohexane can be deduced from experimental and theoretical studies. The kinetics of its gas-phase thermal elimination were determined, providing information on its stability and reactivity at various temperatures and pressures . The formation of stable "proton-bridged dimers" by decomposition of alpha, beta-diether radical cations, as observed in the case of 1,2-diethoxycyclohexane, suggests that 1,1-diethoxycyclohexane may also form similar structures under certain conditions .
Scientific Research Applications
Gas-Phase Thermal Elimination Study
1,1-Diethoxycyclohexane undergoes gas-phase thermal elimination, yielding 1-ethoxycyclohexene and ethanol. This process is homogeneous, unimolecular, and adheres to a first-order rate law. The kinetics of this reaction were extensively studied, revealing insights into the mechanism and kinetics of such eliminations in the gas phase (Rosas et al., 2012).
Decomposition of α,β-Diether Radical Cations
Research on the mass analyzed ion kinetic energy (MIKE) spectrum of the 1,1-diethoxycyclohexane radical cation highlighted its fragmentation in molecular ions with varying energy contents. This study provided valuable insights into the behavior of radical cations in different energy states (Rempp & Milliet, 1996).
Synthesis of 1-Methoxycyclohexene
1,1-Diethoxycyclohexane plays a role in the synthesis of 1-methoxycyclohexene, a process involving cyclohexanone and dimethyl orthoformate, with an overall yield of 83% (Shi, 2006).
Etherification Protection Study for Erythromycin Oxime
In a study exploring etherification reagents for protecting hydroxyl in erythromycin oxime, 1,1-diethoxycyclohexane was one of the reagents examined. The findings indicated its potential applicability in industrial processes (Yao Guo-wei, 2003).
Diesel Engine Emission Improvement
1,1-Diethoxycyclohexane was evaluated as a potential additive for diesel engines to reduce pollutant emissions. The study involved testing the additive in a light-duty diesel engine and observing its impact on gaseous pollutants and exhaust smoke (Frusteri et al., 2007).
Excess Molar Enthalpies and Activity Coefficients
Research on excess molar enthalpies and activity coefficients in binary systems with 1,1-diethoxycyclohexane provided valuable data for understanding the thermodynamics of acetal systems. This work is important for the introduction of new acetal groups in the chemical industry (Teodorescu et al., 2003).
properties
IUPAC Name |
1,1-diethoxycyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-11-10(12-4-2)8-6-5-7-9-10/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUDABUKTZAZCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCCC1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061868 | |
Record name | Cyclohexane, 1,1-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow clear liquid; Fruity, liquor, rum, tobacco, woody aroma | |
Record name | Cyclohexanone diethyl ketal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2028/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | Cyclohexanone diethyl ketal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2028/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.911-0.921 (20°) | |
Record name | Cyclohexanone diethyl ketal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2028/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
1,1-Diethoxycyclohexane | |
CAS RN |
1670-47-9 | |
Record name | 1,1-Diethoxycyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1670-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanone diethyl ketal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 1,1-diethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexane, 1,1-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-diethoxycyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXANONE DIETHYL KETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84QSY8U161 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Citations
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